molecular formula C29H54ClN B3050903 (Ethylbenzyl)dimethyloctadecylammonium chloride CAS No. 29661-60-7

(Ethylbenzyl)dimethyloctadecylammonium chloride

Cat. No.: B3050903
CAS No.: 29661-60-7
M. Wt: 452.2 g/mol
InChI Key: IJAJSKXXWUCJIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethylbenzyl)dimethyloctadecylammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and household cleaning products due to its effectiveness in killing bacteria and viruses. The compound is also utilized in the medical field for its disinfectant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylbenzyl)dimethyloctadecylammonium chloride typically involves the quaternization of dimethyloctadecylamine with ethylbenzyl chloride. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The product is then separated and purified using industrial-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(Ethylbenzyl)dimethyloctadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and aqueous or organic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions with hydrogen peroxide can yield corresponding oxides .

Scientific Research Applications

(Ethylbenzyl)dimethyloctadecylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of (Ethylbenzyl)dimethyloctadecylammonium chloride is attributed to its ability to disrupt the cell membranes of microorganisms. The quaternary ammonium group interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Didecyldimethylammonium chloride: Commonly used in disinfectants and sanitizers.

Uniqueness

(Ethylbenzyl)dimethyloctadecylammonium chloride stands out due to its specific alkyl chain length and ethylbenzyl group, which enhance its surfactant and antimicrobial properties. This makes it particularly effective in applications requiring strong disinfectant action and surface activity .

Properties

IUPAC Name

dimethyl-octadecyl-(1-phenylpropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h21-23,25-26,29H,5-20,24,27H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJSKXXWUCJIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C(CC)C1=CC=CC=C1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952122
Record name N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29661-60-7
Record name (Ethylbenzyl)dimethyloctadecylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029661607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-(1-phenylpropyl)octadecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylbenzyl)dimethyloctadecylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethylbenzyl)dimethyloctadecylammonium chloride
Reactant of Route 2
(Ethylbenzyl)dimethyloctadecylammonium chloride
Reactant of Route 3
(Ethylbenzyl)dimethyloctadecylammonium chloride
Reactant of Route 4
(Ethylbenzyl)dimethyloctadecylammonium chloride
Reactant of Route 5
(Ethylbenzyl)dimethyloctadecylammonium chloride
Reactant of Route 6
(Ethylbenzyl)dimethyloctadecylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.